molecular formula C8H10Cl2FN B2937409 N-(2-chloro-6-fluorobenzyl)-N-methylamine hydrochloride CAS No. 1158252-31-3

N-(2-chloro-6-fluorobenzyl)-N-methylamine hydrochloride

Cat. No.: B2937409
CAS No.: 1158252-31-3
M. Wt: 210.07
InChI Key: DMYONNCLZAOOHC-UHFFFAOYSA-N
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Description

N-(2-chloro-6-fluorobenzyl)-N-methylamine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro and fluoro substituent on the benzyl group, and a methylamine group.

Synthetic Routes and Reaction Conditions:

  • Chlorination and Fluorination: The starting material, benzyl chloride, undergoes chlorination and fluorination to introduce the chloro and fluoro groups at the 2 and 6 positions of the benzene ring, respectively.

  • Amination: The chloro- and fluoro-substituted benzyl chloride is then subjected to amination with methylamine to form the N-methylamine derivative.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the N-methylamine derivative with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow systems and advanced purification techniques to achieve the desired product quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the chloro and fluoro groups.

  • Substitution: Substitution reactions can occur at the benzyl or amine groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Reduced chloro and fluoro derivatives.

  • Substitution Products: Different benzyl and amine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-chloro-6-fluorobenzyl)-N-methylamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

  • N-(2-chlorobenzyl)-N-methylamine hydrochloride: Similar structure but lacks the fluoro group.

  • N-(2-fluorobenzyl)-N-methylamine hydrochloride: Similar structure but lacks the chloro group.

  • N-(2,6-dichlorobenzyl)-N-methylamine hydrochloride: Similar structure but has two chloro groups instead of one chloro and one fluoro group.

Uniqueness: The presence of both chloro and fluoro groups on the benzyl ring makes N-(2-chloro-6-fluorobenzyl)-N-methylamine hydrochloride unique compared to its similar compounds. This combination of substituents can lead to distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c1-11-5-6-7(9)3-2-4-8(6)10;/h2-4,11H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYONNCLZAOOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC=C1Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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